2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxy-phenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]-2-furyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-CHLORO-5-[5-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID is a complex organic compound that features a unique structure combining multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-CHLORO-5-[5-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID typically involves multi-step organic synthesis. The process may include the formation of the imidazo[1,2-a]pyridine core, followed by the introduction of the hydroxy and methoxy groups, and finally the coupling with the benzoic acid derivative. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-CHLORO-5-[5-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The imine group can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction of the imine group would produce an amine.
Scientific Research Applications
2-CHLORO-5-[5-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-CHLORO-5-[5-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-CHLORO-5-[5-({[2-(4-HYDROXY-3-METHOXYPHENYL)IMIDAZO[1,2-A]PYRIDIN-3-YL]IMINO}METHYL)-2-FURYL]BENZOIC ACID include other imidazo[1,2-a]pyridine derivatives and benzoic acid derivatives.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications. Compared to other similar compounds, it may offer distinct advantages in terms of reactivity, stability, or biological activity.
Properties
Molecular Formula |
C26H18ClN3O5 |
---|---|
Molecular Weight |
487.9 g/mol |
IUPAC Name |
2-chloro-5-[5-[(E)-[2-(4-hydroxy-3-methoxyphenyl)imidazo[1,2-a]pyridin-3-yl]iminomethyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C26H18ClN3O5/c1-34-22-13-16(6-9-20(22)31)24-25(30-11-3-2-4-23(30)29-24)28-14-17-7-10-21(35-17)15-5-8-19(27)18(12-15)26(32)33/h2-14,31H,1H3,(H,32,33)/b28-14+ |
InChI Key |
HSGJRDZJJZSJIU-CCVNUDIWSA-N |
Isomeric SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)/N=C/C4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O)O |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=C(N3C=CC=CC3=N2)N=CC4=CC=C(O4)C5=CC(=C(C=C5)Cl)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.